2',3'-Dimethyl-3-(4-methoxyphenyl)propiophenone
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Overview
Description
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2 It is a member of the propiophenone family, characterized by the presence of a propiophenone core structure substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,3-dimethylbenzene with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its methoxy and dimethyl substituents influence its reactivity and interaction with other molecules, making it a valuable compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone
- 3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone
- 2’,3’-Dimethyl-3-(3-methoxyphenyl)propiophenone
Uniqueness
2’,3’-Dimethyl-3-(4-methoxyphenyl)propiophenone is unique due to the specific positioning of its dimethyl and methoxy groups, which significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELCGOIHCYFKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644273 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-80-9 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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